Diethyl 9-ethoxynonylphosphonate

Description

Contextualization within Organophosphorus Chemistry and Phosphonate (B1237965) Esters

Organophosphorus chemistry, a major branch of chemical science, investigates compounds containing a carbon-phosphorus bond. Among these, phosphonates and their ester derivatives are of significant interest. Phosphonate esters are characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a carbon atom. This structure imparts a unique combination of stability and reactivity to the molecule.

Diethyl 9-ethoxynonylphosphonate is a prime example of a phosphonate ester, featuring two ethyl ester groups and a nine-carbon chain with an ether linkage. The presence of the C-P bond is a defining feature, rendering these compounds resistant to hydrolysis compared to their phosphate (B84403) ester counterparts. This stability is a key factor in their utility in various applications. The long alkyl chain and the ether functionality in this compound suggest potential for its use in areas requiring specific solubility and coordination properties.

Evolution of Research on Phosphonate Esters in Synthetic Methodologies

The development of synthetic methods for phosphonate esters has been a cornerstone of organophosphorus chemistry, enabling the creation of a vast array of molecules with tailored properties. Two of the most pivotal and widely employed reactions in this field are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Michaelis-Arbuzov reaction , first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental method for forming a carbon-phosphorus bond. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgyoutube.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the phosphonate ester. wikipedia.org This method's reliability and broad substrate scope have made it a workhorse for the synthesis of a wide variety of phosphonates. organic-chemistry.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and is a powerful tool for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.com It utilizes a phosphonate carbanion, generated by treating a phosphonate with a base, which then reacts with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction over the Wittig reaction is that the byproduct, a water-soluble phosphate salt, can be easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction often exhibits high E-selectivity, leading to the preferential formation of trans-alkenes. nrochemistry.com The development of variations, such as the Still-Gennari modification, has further expanded its utility by allowing for the selective synthesis of Z-alkenes. nrochemistry.com

These synthetic advancements have not only facilitated the production of simple phosphonate esters but have also enabled their incorporation into more complex molecules, finding applications in medicinal chemistry, materials science, and agriculture.

Structural Characteristics and Nomenclatural Principles of this compound

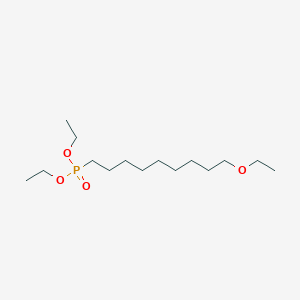

The structure of this compound is defined by a central phosphorus atom bonded to a nonyl chain that contains an ether linkage at the ninth carbon. The phosphorus is also bonded to two ethoxy (-OCH2CH3) groups and a phosphoryl oxygen (=O).

Following IUPAC nomenclature, the compound's name is derived by identifying the phosphonic acid core and the ester groups. The parent acid is (9-ethoxynonyl)phosphonic acid. The "diethyl" prefix indicates that two ethyl groups are attached to the oxygen atoms of the phosphonic acid. The "9-ethoxy" specifies an ethoxy group attached to the ninth carbon of the nonyl chain, which is in turn bonded to the phosphorus atom.

A plausible and common synthetic route to this compound would be the Michaelis-Arbuzov reaction. This would involve the reaction of triethyl phosphite with a suitable alkyl halide, such as 1-bromo-9-ethoxynonane. In this reaction, the nucleophilic phosphorus of the triethyl phosphite would attack the carbon bearing the bromine atom, leading to the formation of the C-P bond and subsequent dealkylation to yield the final phosphonate ester.

Table 1: Chemical Data for this compound

| Identifier | Value |

| IUPAC Name | Diethyl (9-ethoxynonyl)phosphonate |

| CAS Number | 1052137-31-1 |

| Molecular Formula | C₁₅H₃₃O₄P |

| Molecular Weight | 308.40 g/mol |

| SMILES Code | O=P(CCCCCCCCCOCC)(OCC)OCC |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-9-ethoxynonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O4P/c1-4-17-14-12-10-8-7-9-11-13-15-20(16,18-5-2)19-6-3/h4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSXVAKXJRIZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCCCP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 9 Ethoxynonylphosphonate

Established Synthetic Routes to Dialkyl Alkylphosphonates

The formation of the carbon-phosphorus (C-P) bond is the critical step in the synthesis of phosphonates. Two primary reactions have historically dominated this field: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

The Michaelis-Arbuzov reaction , first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is one of the most fundamental methods for synthesizing alkylphosphonates. masterorganicchemistry.comjk-sci.com The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. masterorganicchemistry.cominnospk.com The reaction mechanism proceeds via a two-step Sɴ2 process. Initially, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. masterorganicchemistry.comwikipedia.org In the second step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to the formation of the dialkyl alkylphosphonate and a new alkyl halide. masterorganicchemistry.comwikipedia.org The reaction generally requires elevated temperatures, often between 120 °C and 160 °C, particularly for less reactive alkyl halides. wikipedia.org The reactivity of the alkyl halide follows the order RI > RBr > RCl, and primary alkyl halides are most effective, while secondary and tertiary halides may lead to elimination side-products. jk-sci.comwikipedia.org

The Michaelis-Becker reaction offers an alternative pathway, reacting a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with an alkyl halide in the presence of a base. wikipedia.orgresearchgate.net In this process, the base deprotonates the dialkyl phosphite to generate a more potent phosphorus nucleophile, which then undergoes nucleophilic substitution on the alkyl halide to yield the final phosphonate (B1237965) product. wikipedia.org While this method can sometimes give lower yields than the Michaelis-Arbuzov reaction, it offers the advantage of proceeding under milder conditions, often at or below room temperature, which can be beneficial for sensitive substrates. wikipedia.orgtandfonline.com The use of phase-transfer catalysis has been shown to improve the efficiency of the Michaelis-Becker reaction for certain substrates. researchgate.net

Specific Reaction Pathways for the Synthesis of Diethyl 9-ethoxynonylphosphonate

Carbon-Phosphorus Bond Formation Strategies

Assuming the successful synthesis of a suitable precursor such as 1-bromo-9-ethoxynonane , the final step to produce This compound can be accomplished via either the Michaelis-Arbuzov or the Michaelis-Becker reaction.

Michaelis-Arbuzov Reaction: This approach involves the reaction of 1-bromo-9-ethoxynonane with triethyl phosphite . The reaction would be conducted by heating the two reagents, likely at a temperature range of 150-180°C, to facilitate the Sɴ2 substitution and subsequent dealkylation. wikipedia.orgchinesechemsoc.org The ethyl bromide generated as a byproduct would typically evolve as a gas from the reaction mixture. organic-chemistry.org

Michaelis-Becker Reaction: Alternatively, the target compound can be synthesized by reacting 1-bromo-9-ethoxynonane with diethyl phosphite in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). wikipedia.org The base deprotonates the diethyl phosphite, and the resulting anion displaces the bromide from the nonyl chain. wikipedia.org This method has the advantage of proceeding at lower temperatures, which can prevent potential side reactions. tandfonline.com

Below is a comparative table of these two primary C-P bond formation strategies.

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Phosphorus Reagent | Triethyl phosphite | Diethyl phosphite |

| Co-reagent | None (Alkyl halide is the substrate) | Strong base (e.g., NaH) |

| Substrate | 1-bromo-9-ethoxynonane | 1-bromo-9-ethoxynonane |

| Typical Temperature | High (e.g., 150-180°C) wikipedia.orgchinesechemsoc.org | Low to ambient tandfonline.com |

| Byproduct | Ethyl bromide organic-chemistry.org | NaBr, H₂ gas (with NaH) |

| Advantages | Simple, one-pot reaction | Milder conditions, avoids high heat tandfonline.com |

| Disadvantages | High temperatures required wikipedia.org | Requires stoichiometric strong base |

Introduction and Functionalization of the 9-Ethoxynonyl Moiety

The key precursor for the synthesis is 1-bromo-9-ethoxynonane . A plausible and efficient route to this intermediate starts from commercially available 1,9-nonanediol .

Step 1: Selective Monobromination of 1,9-Nonanediol The first step involves the selective conversion of one of the hydroxyl groups of 1,9-nonanediol to a bromide, yielding 9-bromo-1-nonanol . This can be achieved by reacting the diol with hydrobromic acid (HBr), often in a two-phase system with a solvent like toluene (B28343) or under solvent-free conditions, with careful control of stoichiometry to favor mono-substitution. researchgate.net

Step 2: Williamson Ether Synthesis The resulting 9-bromo-1-nonanol can then be converted to 1-bromo-9-ethoxynonane via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgorganicchemistrytutor.com This involves the deprotonation of the terminal hydroxyl group using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide is then treated with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the ether linkage. The use of a strong, non-nucleophilic base and an aprotic solvent ensures that the reaction proceeds selectively at the oxygen atom without significant competing reactions at the carbon-bromine bond. jk-sci.com

The following table summarizes the proposed synthesis of the key intermediate.

| Step | Starting Material | Reagents | Product |

| 1 | 1,9-Nonanediol wikipedia.orgnih.gov | Hydrobromic acid (HBr) researchgate.net | 9-Bromo-1-nonanol innospk.comcymitquimica.comchemicalbook.com |

| 2 | 9-Bromo-1-nonanol | 1. Sodium hydride (NaH) 2. Ethyl bromide (or Ethyl iodide) | 1-Bromo-9-ethoxynonane |

Advanced Synthetic Approaches and Methodological Innovations

Beyond the classical methods, modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound to improve efficiency, yield, and environmental compatibility.

High-Throughput Synthesis Techniques

High-throughput (HT) synthesis provides a powerful platform for the rapid optimization of reaction conditions. This methodology could be applied to the Michaelis-Arbuzov or Michaelis-Becker synthesis of this compound. By employing automated liquid handlers and parallel reactor blocks, a wide array of parameters can be screened simultaneously. For instance, in the Michaelis-Arbuzov reaction, one could investigate various Lewis acid catalysts, temperatures, and reaction times to potentially lower the required reaction temperature and improve yields. Similarly, for the Michaelis-Becker reaction, different bases, solvents, and phase-transfer catalysts could be rapidly evaluated to identify the optimal conditions for the C-P bond formation. This approach accelerates the discovery of efficient synthetic protocols and minimizes waste by working on a smaller scale for each experiment.

Mechanochemical Synthesis Applications

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advance in green chemistry. This solvent-free or low-solvent approach could be adapted for the synthesis of this compound. In a potential mechanochemical Michaelis-Arbuzov reaction, liquid 1-bromo-9-ethoxynonane and triethyl phosphite could be milled together, possibly with a catalytic amount of a salt to facilitate the reaction. This method avoids the need for high-temperature reflux in a solvent, reducing energy consumption and eliminating solvent waste. Recent studies have demonstrated the successful synthesis of various phosphonates and other organophosphorus compounds using mechanochemical methods, suggesting its feasibility for the synthesis of the target compound. jk-sci.com

Catalytic Protocols in this compound Synthesis

The formation of the C-P bond in phosphonates is often achieved through catalytic cross-coupling reactions. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, is a prominent method for this transformation. nih.govmdpi.com While the classical Hirao reaction is effective, newer variations have been developed to improve its efficiency and applicability. nih.govnih.gov

For a compound like this compound, a plausible synthetic route would involve the reaction of a 9-ethoxynonyl halide (e.g., bromide or iodide) with diethyl phosphite. The catalyst for such a reaction would typically be a palladium complex. Research has shown that palladium(II) acetate (B1210297) (Pd(OAc)₂) can be an effective catalyst, often in conjunction with a phosphine (B1218219) ligand. mdpi.comrsc.org The choice of ligand can be crucial to the success of the reaction, with bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) showing good results in challenging couplings. nih.gov

The reaction conditions for such a catalytic coupling would need to be optimized. This includes the choice of solvent, with options ranging from toluene to more polar solvents like acetonitrile (B52724) or DMF, and the selection of a base, which is typically a tertiary amine like triethylamine. nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Hirao-Type Reactions

| Catalyst/Ligand System | Typical Substrates | Reaction Conditions | Noteworthy Features |

| Pd(PPh₃)₄ | Aryl/vinyl halides | Toluene, reflux | The original Hirao catalyst system. nih.gov |

| Pd(OAc)₂ / dppf | Aryl/heteroaryl chlorides | Acetonitrile or DMF, reflux | Improved for less reactive halides. nih.gov |

| Pd(OAc)₂ (ligand-free) | Bromoarenes | Microwave, solvent-free | A "greener" variation of the Hirao reaction. rsc.org |

Another fundamental method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. eurekaselect.comwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. organic-chemistry.orgresearchgate.net In the context of this compound synthesis, this would entail the reaction of triethyl phosphite with a 9-ethoxynonyl halide. The reaction typically proceeds via an Sɴ2 mechanism and may require elevated temperatures. wikipedia.org While often performed without a catalyst, Lewis acids have been shown to promote the reaction at room temperature. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize their environmental impact. rsc.orgbioengineer.orgbiofueldaily.comuef.fichemeurope.com This includes the development of solvent-free reaction conditions, improving atom economy, and selecting more sustainable reagents.

A significant advancement in the green synthesis of phosphonates is the development of solvent-free reaction conditions. rsc.orgrsc.org Solvents are a major contributor to chemical waste, and their elimination simplifies purification and reduces environmental impact. For instance, a "green" variation of the Hirao reaction has been developed that proceeds under microwave irradiation in the absence of a solvent. rsc.org Such a protocol could potentially be adapted for the synthesis of this compound.

Atom economy is another core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. The Michaelis-Arbuzov reaction, in its classic form, generally exhibits good atom economy. The reaction of a trialkyl phosphite with an alkyl halide ideally produces the desired phosphonate and a volatile alkyl halide as the only byproduct.

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

| Green Chemistry Principle | Application in Phosphonate Synthesis | Potential Benefits for this compound Synthesis |

| Solvent-Free Conditions | Microwave-assisted Hirao reaction without solvent. rsc.org | Reduced waste, simplified workup, potential for faster reaction times. |

| Base-controlled hydrophosphonylation at room temperature. rsc.orgrsc.org | Milder reaction conditions, energy savings. | |

| Atom Economy | Michaelis-Arbuzov reaction. | High efficiency in converting reactants to the desired product. |

Furthermore, the design of the reaction to minimize the use of hazardous reagents is paramount. For example, replacing toxic solvents with water or eliminating them entirely is a key strategy. organic-chemistry.org The use of catalysis is inherently a green principle as it reduces the amount of reagent required. The development of more efficient and recyclable catalysts is a continuous effort in this field. nih.gov For instance, the use of a ligand-free palladium catalyst in the Hirao reaction not only simplifies the reaction mixture but also avoids the use of often complex and expensive phosphine ligands. rsc.org

Diethyl 9 Ethoxynonylphosphonate As a Key Intermediate in Organic Synthesis

Utility in Olefination Reactions: Horner-Wadsworth-Emmons and Related Transformations

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the formation of alkenes with high stereoselectivity. nrochemistry.comwikipedia.orgacs.orgalfa-chemistry.com In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer. nrochemistry.comwikipedia.orgacs.orgalfa-chemistry.com The phosphonate (B1237965) carbanions are generated by treating the phosphonate with a suitable base, such as sodium hydride or an alkoxide. These carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents, allowing for reactions with a broader range of carbonyl compounds under milder conditions. wikipedia.orgacs.org

Diethyl 9-ethoxynonylphosphonate is an ideal substrate for the HWE reaction, serving as a precursor to its corresponding carbanion. This carbanion can then be reacted with various aldehydes and ketones to introduce the 9-ethoxynonylidene moiety into a molecule. The general reaction scheme is depicted below:

Scheme 1: General Horner-Wadsworth-Emmons Reaction with this compound

The (E)-stereoselectivity of the HWE reaction is a significant advantage, and this can be further influenced by the reaction conditions and the nature of the substituents on both the phosphonate and the carbonyl compound. The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification of the desired alkene product. alfa-chemistry.com

Table 1: Representative Horner-Wadsworth-Emmons Reactions with Long-Chain Alkylphosphonates

| Phosphonate Reactant | Carbonyl Reactant | Base | Solvent | Product (Major Isomer) | Yield (%) |

| Diethyl decylphosphonate | Benzaldehyde | NaH | THF | (E)-1-Phenylundec-1-ene | >95 |

| Diethyl (8-methoxycarbonyl)octylphosphonate | Cyclohexanecarboxaldehyde | NaH | DME | (E)-Methyl 10-cyclohexylidenecaproate | ~90 |

| Diethyl (6-ethoxy)hexylphosphonate | Propanal | KHMDS | Toluene (B28343) | (E)-1-Ethoxy-7-nonene | >90 (Z-selective conditions) |

Precursor Role in the Synthesis of Long-Chain Alkyl Ethers and Functionalized Alkanes

Beyond its direct use in olefination reactions, this compound serves as a valuable precursor for the synthesis of various long-chain alkyl ethers and functionalized alkanes. The phosphonate group can be readily transformed into other functional groups, or the entire phosphonate moiety can be removed after it has served its purpose in chain elongation or modification.

One common transformation is the reduction of the double bond formed via the HWE reaction. Catalytic hydrogenation of the resulting alkene provides a straightforward route to saturated long-chain alkyl ethers. This two-step sequence, HWE olefination followed by hydrogenation, allows for the controlled extension of a carbon chain with the simultaneous introduction of an ether functionality at a specific position.

Furthermore, the phosphonate group itself can be a site for further chemical modification. For instance, under specific conditions, the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which can then be engaged in other reactions or serve as a polar head group in the design of surfactants or other amphiphilic molecules.

Application in the Construction of Complex Organic Architectures

The ability to introduce a long, functionalized carbon chain with high stereochemical control makes this compound a useful building block in the total synthesis of complex natural products and other intricate organic molecules. thieme-connect.com Many biologically active molecules, such as lipids, pheromones, and macrolides, contain long alkyl chains with specific functional groups and stereochemistry. The HWE reaction employing this compound provides a convergent and efficient method for assembling these complex structures.

For example, in the synthesis of a polyketide natural product, a fragment containing an aldehyde could be coupled with the carbanion derived from this compound to form a key carbon-carbon bond and establish the desired (E)-alkene geometry. The terminal ethoxy group can either be a part of the final target structure or serve as a protected alcohol that can be deprotected and further functionalized at a later stage of the synthesis.

The reliability and predictability of the HWE reaction make it a favored method for late-stage fragment coupling in complex syntheses, where efficiency and stereocontrol are paramount.

Contributions to Asymmetric Synthesis: Diastereoselective and Enantioselective Transformations

While the standard HWE reaction is highly diastereoselective for the formation of (E)-alkenes, modifications and related reactions have been developed to achieve high levels of enantioselectivity. In the context of this compound, asymmetric transformations could be envisioned in several ways.

If the aldehyde substrate contains a chiral center, the HWE reaction can proceed with a certain degree of diastereoselectivity, influenced by the existing stereocenter. This is known as substrate-controlled diastereoselection.

Alternatively, chiral auxiliaries or chiral bases can be employed to induce enantioselectivity in the olefination reaction. Chiral phosphonates, where the phosphonate group itself is attached to a chiral scaffold, can also be used to control the stereochemical outcome of the reaction.

Furthermore, recent advances in organocatalysis have led to the development of enantioselective variations of the HWE reaction and related transformations. These methods utilize small organic molecules as catalysts to create a chiral environment that favors the formation of one enantiomer of the product over the other. While specific applications with this compound are not documented, the general principles of asymmetric phosphonate chemistry suggest that such transformations are feasible.

Applications of Diethyl 9 Ethoxynonylphosphonate in Materials Science Research

Role in the Design and Synthesis of Hybrid Organic-Inorganic Materials

Phosphonate (B1237965) compounds are instrumental in the development of hybrid organic-inorganic materials. The phosphonate group can strongly chelate with various metal ions, forming stable metal-phosphonate networks. These hybrid materials often exhibit synergistic properties derived from their organic and inorganic components. For instance, studies on other phosphonates have shown their use in creating corrosion-resistant coatings. nih.govnih.govacs.orgmdpi.com The organic tail of the phosphonate can be tailored to impart hydrophobicity or other functionalities to the resulting hybrid material. There is a notable trend in research towards developing multifunctional phosphonic acids to create advanced hybrid coatings. mdpi.com

Precursor for Surface Functionalization and Coating Technologies

Phosphonic acids, the hydrolyzed form of phosphonate esters, are widely used to form dense, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as alumina, titania, and silica. mdpi.com These SAMs can modify the surface properties of materials, including wettability, adhesion, and biocompatibility. While the specific use of Diethyl 9-ethoxynonylphosphonate as a precursor for surface functionalization is not documented, its structure suggests it could theoretically be hydrolyzed to 9-ethoxynonylphosphonic acid for such applications. The long alkyl chain would likely create a hydrophobic surface.

Incorporation into Polymeric Structures and Macromolecular Systems

Phosphonate-containing monomers can be polymerized to create functional polymers with unique properties. For example, phosphonate-functionalized polymers have been developed as flame retardants and for biomedical applications like dental adhesives. mdpi.comresearchgate.netrsc.orgacs.org These polymers are typically synthesized from vinyl or cyclic monomers containing a phosphonate group. There is no available research indicating that this compound has been used as a monomer or an additive in polymerization processes.

Development of Advanced Functional Materials

The application of phosphonates extends to various advanced functional materials.

Heterogeneous Catalytic Materials

Metal-phosphonate networks can serve as supports for catalytic metal nanoparticles, providing high surface area and stability. The porous nature of some of these materials can also be exploited for shape-selective catalysis. No studies have been identified that utilize this compound in this capacity.

Sorbent Materials for Gas Adsorption and Separation

The tunable porosity and chemical functionality of metal-phosphonate frameworks make them candidates for gas adsorption and separation applications. By modifying the organic linker, the pore size and surface chemistry can be engineered to selectively adsorb certain gases. There is no evidence of this compound being used for this purpose.

Components in Electrochemical Devices

In the realm of electrochemical devices, organophosphates and related compounds are sometimes explored as electrolyte additives. For instance, research into potassium-ion batteries has investigated the role of linear esters in the electrolyte, with a focus on how alkyl chain length can impact battery performance. nih.gov However, this is a very general area of research, and no specific studies mention the use of this compound as an electrolyte component.

Mechanistic Investigations and Kinetic Studies Involving Diethyl 9 Ethoxynonylphosphonate

Elucidation of Reaction Mechanisms in Transformations Utilizing Diethyl 9-ethoxynonylphosphonate

There is no available research that elucidates the reaction mechanisms involved in chemical transformations of this compound.

Kinetic Profiling of Synthetic and Transformative Reactions

No data on the kinetic profiling of synthetic or transformative reactions involving this compound has been published.

Computational Chemistry and Theoretical Studies on Reactivity and Structure-Property Relationships

There are no computational or theoretical studies available that explore the reactivity and structure-property relationships of this compound.

Environmental and Sustainability Aspects of Diethyl 9 Ethoxynonylphosphonate Research

Phosphorus Resource Management and Efficiency Considerations

The synthesis of phosphonate (B1237965) esters, including Diethyl 9-ethoxynonylphosphonate, relies on phosphorus, a finite and non-renewable resource. phosphorusplatform.eu Mined phosphate (B84403) rock is the primary source of phosphorus for the chemical industry, and its availability is a subject of geopolitical and environmental concern. phosphorusplatform.eusustainability-directory.com Efficient management of this critical raw material is therefore paramount.

Key considerations in phosphorus resource management for the production of phosphonate esters include:

Sustainable Sourcing: The industry is exploring more sustainable sourcing of phosphorus. This includes utilizing lower-grade phosphate rock and developing technologies for the recovery of phosphorus from secondary sources.

Process Optimization: Green chemistry principles are being applied to the synthesis of chemicals to improve atom economy and reduce waste. elsevier.com This involves designing synthetic routes that maximize the incorporation of raw materials into the final product, thereby minimizing phosphorus losses during manufacturing.

Circular Economy Models: A shift from a linear "take-make-dispose" model to a circular economy is crucial for long-term phosphorus sustainability. sustainability-directory.comsciencepolicyjournal.org This involves the recovery and recycling of phosphorus from waste streams, which will be discussed in more detail in section 6.3.

The drive for sustainable phosphorus management is not only an environmental imperative but also an economic one, as it can lead to reduced costs and a more resilient supply chain. elsevier.comresearchgate.net

Environmental Fate and Degradation Pathways of Phosphonate Esters

Understanding the environmental fate and degradation of phosphonate esters is essential for assessing their potential environmental impact. Due to the stable carbon-phosphorus (C-P) bond, phosphonates are generally more resistant to degradation than phosphate esters. msu.runih.gov

Abiotic Degradation: Some phosphonates can undergo abiotic degradation processes such as photolysis (degradation by sunlight). However, the C-P bond itself is highly resistant to chemical hydrolysis and thermal decomposition. msu.ru

Biotic Degradation: While initially considered to be recalcitrant, research has shown that various microorganisms are capable of degrading phosphonates. nih.govsofw.comnih.gov The primary mechanism for this is the C-P lyase pathway, which allows certain bacteria to cleave the C-P bond and utilize the phosphorus as a nutrient. msu.runih.gov The rate of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. geoscienceworld.orglyellcollection.org In some cases, a period of adaptation may be required for microbial communities to effectively degrade these compounds. sofw.comgeoscienceworld.org

The environmental persistence of phosphonate esters can vary significantly depending on their specific chemical structure and the environmental conditions. geoscienceworld.orgresearchgate.net For instance, the half-life of some organophosphorus compounds in soil and water can range from a few days to over a year. nih.gov

Table 1: Factors Influencing the Degradation of Organophosphorus Compounds

| Factor | Influence on Degradation | References |

| Microbial Activity | Biodegradation is a key pathway for the breakdown of the C-P bond. The presence of adapted microorganisms can significantly accelerate degradation. | nih.govsofw.comgeoscienceworld.org |

| pH | Chemical hydrolysis rates are pH-dependent. Phosphonates are generally more stable in acidic conditions compared to phosphate esters. | geoscienceworld.orgosti.gov |

| Temperature | Higher temperatures generally increase the rate of both biotic and abiotic degradation processes. | geoscienceworld.org |

| Sunlight (Photolysis) | Can contribute to the degradation of some phosphonate structures. | msu.ru |

| Sorption | Adsorption to soil particles can reduce the bioavailability of phosphonates for microbial degradation, potentially increasing their persistence. | geoscienceworld.orgosti.gov |

This table provides a general overview for organophosphorus compounds, as specific data for this compound is not available.

Strategies for Recovery and Recycling of Phosphorus-Containing Materials

In line with the principles of a circular economy, significant research is underway to develop effective strategies for the recovery and recycling of phosphorus from various waste streams, including those from industrial chemical production. sciencepolicyjournal.orgrsc.orguq.edu.au

Wastewater Treatment: Industrial wastewater can contain phosphorus from manufacturing processes. Advanced treatment technologies are being employed to capture this phosphorus. researchgate.netfrontiersin.org Chemical precipitation is a common method, where salts of iron, aluminum, or calcium are used to precipitate phosphate, which can then be recovered. frontiersin.orgincopa.org

Recovery from Sludge: Phosphorus that is captured in sewage sludge during wastewater treatment can also be recovered. incopa.orgnih.govsswm.info Technologies such as wet chemical extraction and thermochemical treatment are used to process sludge and its ash to recover phosphorus in a reusable form. rsc.orgsswm.info

Catalyst Recycling: In some chemical processes, phosphorus-containing catalysts are used. Methods are being developed to recover phosphoric acid from spent catalysts, which can then be reused in the production of new catalysts or as a raw material for other products. recovery-worldwide.com

Table 2: Overview of Phosphorus Recovery Technologies

| Technology | Description | Recovery Efficiency | References |

| Chemical Precipitation | Addition of metal salts (e.g., iron, aluminum, calcium) to precipitate phosphorus from wastewater. | Can exceed 90% depending on conditions. | frontiersin.orgincopa.org |

| Struvite Crystallization | Recovery of phosphorus in the form of struvite (magnesium ammonium (B1175870) phosphate) from concentrated waste streams. | Can reach up to 95%. | usda.gov |

| Wet Chemical Extraction from Sludge/Ash | Use of acids or bases to leach phosphorus from sludge or incinerated sludge ash. | 50-80% depending on the process and sludge composition. | rsc.orgnih.gov |

| Thermochemical Treatment of Sludge/Ash | High-temperature processes like incineration or gasification to concentrate phosphorus in the ash for subsequent recovery. | High recovery rates from the ash are possible. | rsc.orgusda.gov |

This table presents general data for phosphorus recovery, as specific processes for waste streams containing this compound are not documented in available literature.

The development and implementation of these recovery and recycling strategies are essential for closing the phosphorus loop, reducing the environmental impact of phosphorus use, and ensuring the long-term sustainability of industries that rely on this critical element. sustainability-directory.comresearchgate.net

Future Research Directions and Emerging Avenues for Diethyl 9 Ethoxynonylphosphonate

Exploration of Novel Synthetic Applications and Methodological Innovations

Future research could focus on developing efficient and selective synthetic routes to Diethyl 9-ethoxynonylphosphonate. Established methods for phosphonate (B1237965) synthesis, such as the Michaelis-Arbuzov and Hirao reactions, could be adapted and optimized. nih.govorganic-chemistry.org Innovations might involve the use of novel catalysts to improve yield and reduce reaction times. organic-chemistry.org Another avenue for exploration is the development of greener synthetic methodologies, minimizing the use of hazardous reagents and solvents.

Further research could also investigate the reactivity of the ethoxy and phosphonate groups in this compound to create new derivatives with tailored properties. For instance, the ether linkage could be modified, or the phosphonate ester could be hydrolyzed to the corresponding phosphonic acid, opening up new possibilities for coordination chemistry and material functionalization.

Advancement in Materials Science Applications and Performance Enhancement

Based on the known applications of other functionalized phosphonates, this compound could be a precursor for novel materials. kaust.edu.sa The phosphonate group is known for its ability to coordinate with metal ions, suggesting that this compound could be used to synthesize metal phosphonate frameworks. kaust.edu.saresearchgate.net These materials often exhibit interesting properties such as porosity, thermal stability, and catalytic activity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. kaust.edu.saresearchgate.net

The long alkyl chain with an ether functionality might impart unique properties to these materials, such as improved solubility in organic media or specific interactions with guest molecules. Research could focus on synthesizing and characterizing such materials and evaluating their performance in areas like selective adsorption or as supports for catalytic nanoparticles. nih.govrsc.org

Table 1: Potential Research Areas in Materials Science for this compound

| Research Area | Potential Application | Key Parameters to Investigate |

| Metal Phosphonate Frameworks | Gas storage, catalysis, separation | Porosity, surface area, thermal stability, catalytic activity |

| Surface Modification | Corrosion inhibition, adhesion promotion | Film formation, binding affinity, long-term stability |

| Polymer Additives | Flame retardancy, plasticization | Flammability tests, mechanical properties, thermal stability |

Interdisciplinary Research Opportunities and Synergistic Applications

The unique structure of this compound, combining a phosphonate group with a long-chain ether, suggests potential for interdisciplinary research. In the field of medicinal chemistry, organophosphorus compounds are explored for their potential as antiviral and anticancer agents. researchgate.netresearchgate.net While there is no current data, future research could investigate the biological activity of this compound and its derivatives.

In agriculture, some organophosphorus compounds are used as pesticides. nih.govnih.gov Research could explore if this specific compound exhibits any herbicidal or insecticidal properties, and whether its structure offers any advantages in terms of environmental persistence or target specificity. nih.gov

The ether and phosphonate moieties could also lead to applications in extraction chemistry, for example, in the selective extraction of metal ions from aqueous solutions. This could have implications for environmental remediation and hydrometallurgy.

Q & A

Q. What are the standard synthetic routes for Diethyl 9-ethoxynonylphosphonate, and how can purity be ensured?

this compound is typically synthesized via Arbuzov or Michaelis-Becker reactions. A representative procedure involves reacting 9-ethoxynonyl bromide with triethyl phosphite in acetonitrile at 80°C for 2 hours, followed by extraction with dichloromethane and purification via column chromatography . Purity is validated using HPLC (≥98%) and corroborated by <sup>1</sup>H/<sup>31</sup>P NMR spectroscopy. Key impurities (e.g., unreacted starting materials) are identified via GC-MS and minimized by optimizing stoichiometry (1:4 molar ratio of alkyl halide to phosphite) .

Q. How should researchers safely handle and store this compound?

The compound is hygroscopic and sensitive to hydrolysis. Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for spills, neutralize with sodium bicarbonate .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization methods:

- <sup>1</sup>H NMR : Look for ethoxy group signals (δ 1.2–1.4 ppm, triplet) and phosphonate methylene (δ 3.8–4.2 ppm, multiplet).

- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.

- IR Spectroscopy : P=O stretch at ~1250 cm<sup>−1</sup> and P-O-C stretches at 1020–1050 cm<sup>−1</sup>.

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 308.2 (calculated for C13H29O4P) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yields depend on solvent polarity, temperature, and catalyst. Acetonitrile outperforms toluene due to higher dielectric constant (ε=37.5), facilitating SN2 mechanisms. Adding catalytic KI (5 mol%) enhances alkyl halide reactivity, increasing yields from 65% to 89%. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 75% without compromising yield .

Q. What strategies resolve contradictions in spectroscopic data for phosphonate derivatives?

Discrepancies in <sup>31</sup>P NMR shifts often arise from solvent effects or impurities. For example, traces of water can cause peak broadening. Dry solvents (e.g., molecular sieves) and deuterated chloroform (CDCl3) improve resolution. If <sup>1</sup>H NMR signals overlap, use 2D COSY or HSQC to assign protons adjacent to the phosphonate group .

Q. How does the 9-ethoxynonyl chain influence the compound’s reactivity in cross-coupling reactions?

The long alkyl chain enhances solubility in nonpolar solvents (e.g., hexane) but reduces electrophilicity in Pd-catalyzed couplings. To mitigate this, use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C). The ethoxy group stabilizes intermediates via hydrogen bonding, as shown in single-crystal X-ray structures of analogous compounds .

Q. What are the stability challenges of this compound under varying pH conditions?

The compound hydrolyzes rapidly in acidic (pH <3) or basic (pH >10) conditions. Hydrolysis kinetics (studied via <sup>31</sup>P NMR) follow pseudo-first-order behavior, with a half-life of 2.3 hours at pH 12. Stabilize aqueous formulations with buffers (pH 6–8) or lyophilization .

Methodological Case Studies

Case Study: Troubleshooting Low Yields in Arbuzov Reactions

- Problem : Yields drop below 50% due to incomplete alkyl halide conversion.

- Solution :

Increase triethyl phosphite excess (from 3x to 4x molar equivalents).

Replace conventional heating with microwave irradiation (100°C, 30 min).

Monitor reaction progress by <sup>31</sup>P NMR to detect intermediate phosphite species .

Case Study: Analyzing Discrepancies in Antimicrobial Activity Data

- Contradiction : Conflicting MIC values (8–64 µg/mL) against S. aureus in literature.

- Resolution :

- Test compound purity (HPLC ≥98% required).

- Standardize broth microdilution assays (CLSI guidelines).

- Verify the role of the ethoxynonyl chain in membrane disruption via fluorescence anisotropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.